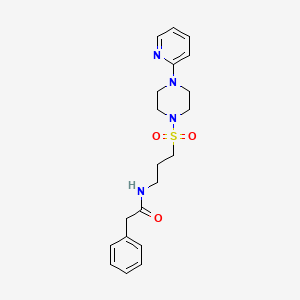

2-phenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-phenyl-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c25-20(17-18-7-2-1-3-8-18)22-11-6-16-28(26,27)24-14-12-23(13-15-24)19-9-4-5-10-21-19/h1-5,7-10H,6,11-17H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQVPVKBDYXSEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases, which play a crucial role in signal transduction pathways and control cellular activities such as cell growth, differentiation, metabolism, and apoptosis.

Mode of Action

Similar compounds have been found to bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. These interactions can lead to changes in the conformation of the target protein, potentially altering its function.

Biologische Aktivität

2-phenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-phenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is . The compound features a sulfonamide group, which is known to enhance biological activity through interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. The sulfonamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a candidate for therapeutic applications in diseases where these pathways are dysregulated .

Biological Activity

Research has shown that 2-phenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide exhibits several biological activities:

1. Antimicrobial Activity

- Studies have indicated that derivatives of compounds containing piperazine and pyridine rings exhibit significant antimicrobial properties. The presence of the sulfonamide group may enhance these effects by targeting bacterial enzymes involved in cell wall synthesis .

2. Anticonvulsant Activity

- Related compounds have been evaluated for anticonvulsant properties. In animal models, certain derivatives demonstrated efficacy in reducing seizure activity, suggesting potential applications in treating epilepsy .

3. Protein Interaction Studies

- The compound has been utilized in studies examining protein interactions, particularly those involving enzyme activity modulation. This could have implications for drug development targeting specific diseases.

Research Findings and Case Studies

A comprehensive review of the literature reveals several key findings regarding the biological activity of 2-phenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Observations:

Aromatic Substituents: The phenyl group in the target compound provides a planar hydrophobic surface, favoring interactions with aromatic residues in receptor binding pockets. In contrast, the thiophene analog introduces a heterocyclic ring, which may enhance π-π stacking in lipid-rich environments .

Pharmacokinetic Considerations :

- The sulfonylpropyl linker in all analogs improves solubility compared to alkyl chains, though metabolic stability may vary depending on substituents (e.g., thiophene’s susceptibility to oxidation) .

Limitations and Notes

Data Gaps: No experimental pharmacological data (e.g., IC₅₀, bioavailability) are provided in the evidence, limiting mechanistic insights. Comparisons rely on structural inferences.

Synthesis Methods : The European patent (EP 2 903 618 B1) describes a general synthesis route for piperazine-linked sulfonamides, suggesting the target compound could be synthesized via similar nucleophilic substitution or coupling reactions .

Diversity of Analogs : Structural variations highlight the compound’s versatility in medicinal chemistry, though biological testing is required to validate hypotheses about receptor selectivity or metabolic stability.

Q & A

Q. Q1. What are the established synthetic routes for 2-phenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

- Synthesis Strategy : The compound’s piperazine and sulfonylpropylacetamide moieties suggest modular assembly via nucleophilic substitution and amide coupling. A typical route involves:

- Sulfonylation : Reacting 4-(pyridin-2-yl)piperazine with propane sultone to form the sulfonyl intermediate.

- Amide Coupling : Using carbodiimide reagents (e.g., EDC/HCl) to conjugate 2-phenylacetic acid to the sulfonylated intermediate .

- Optimization : Reaction efficiency depends on solvent polarity (e.g., DMF or dichloromethane), temperature (0–25°C), and stoichiometric ratios. Catalytic DMAP may enhance coupling yields .

- Validation : Purity is confirmed via HPLC (>95%) and structural integrity via -NMR (e.g., sulfonyl proton resonance at δ 3.2–3.5 ppm) and HRMS .

Q. Q2. How is the structural conformation of this compound characterized, and what analytical techniques are critical for validation?

Methodological Answer:

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and dihedral rotations (e.g., piperazine-pyridine planarity vs. acetamide torsion angles) .

- Spectroscopy :

- NMR : -NMR confirms carbonyl (C=O) at ~170 ppm and sulfonyl (SO) carbons at ~50–55 ppm.

- IR : Stretching frequencies for amide (1650–1680 cm) and sulfonyl (1150–1200 cm) groups .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions (e.g., exothermic peaks at 473–475 K) .

Advanced Research Questions

Q. Q3. What computational strategies are effective for predicting the compound’s receptor-binding interactions, particularly in neurological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors (e.g., 5-HT, D). Key parameters:

- Ligand Preparation : Assign protonation states (pKa ~7.4 for pyridine) and optimize geometry via DFT (B3LYP/6-31G*) .

- Binding Affinity : Prioritize hydrogen bonds between the acetamide carbonyl and receptor residues (e.g., Asp116 in 5-HT) .

- MD Simulations : GROMACS or NAMD assess stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. Q4. How can contradictory data on biological activity (e.g., receptor selectivity vs. off-target effects) be resolved experimentally?

Methodological Answer:

- Assay Design :

- Troubleshooting :

Q. Q5. What safety protocols are essential for handling sulfonamide-acetamide derivatives during in vitro studies?

Methodological Answer:

- PPE Requirements :

- Gloves : Nitrile (≥8 mil thickness) to prevent dermal absorption.

- Eye Protection : ANSI Z87.1-compliant goggles with side shields .

- Engineering Controls :

- Fume Hoods : Conduct synthesis/purification in Class II BSCs with ≥100 fpm face velocity.

- Waste Disposal : Segregate halogenated solvents (e.g., dichloromethane) in EPA-compliant containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.